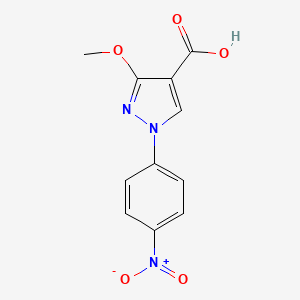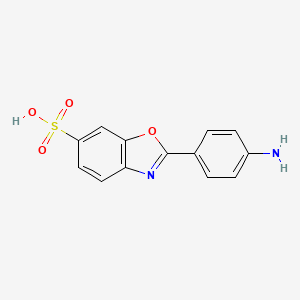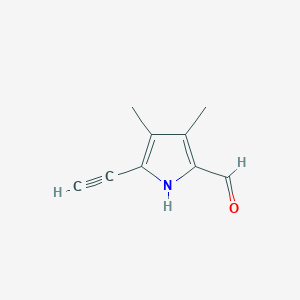
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde: is a chemical compound with the molecular formula C9H13NO It belongs to the class of pyrrole derivatives and contains both an aldehyde group and an ethynyl (triple bond) moiety
Métodos De Preparación
Synthetic Routes::
- De Novo Synthesis:
- One synthetic route involves the condensation of 3,4-dimethylpyrrole with propargyl bromide, followed by oxidation of the resulting alcohol to yield the aldehyde.
- The reaction proceeds as follows:
3,4-dimethylpyrrole+Propargyl bromide→this compound
- While not commonly produced industrially, research laboratories often synthesize this compound for specific applications.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The aldehyde group can undergo oxidation reactions, yielding carboxylic acids or other functional groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the aldehyde can lead to the corresponding alcohol.
Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Carboxylic acids or their derivatives.
- Substitution: Various substituted derivatives of the aldehyde.
- Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity due to its unique structure.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but its reactivity makes it valuable in custom synthesis.
Mecanismo De Acción
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymatic processes due to its functional groups.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c1-4-8-6(2)7(3)9(5-11)10-8/h1,5,10H,2-3H3 |
Clave InChI |
NXHUAPUCITTYBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C)C#C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
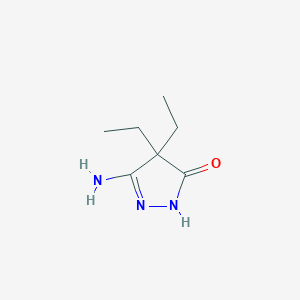
![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)

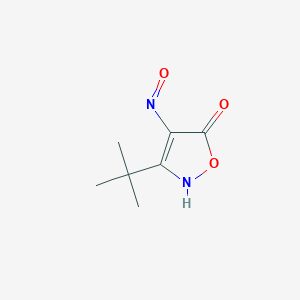


![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
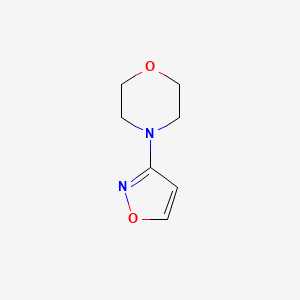
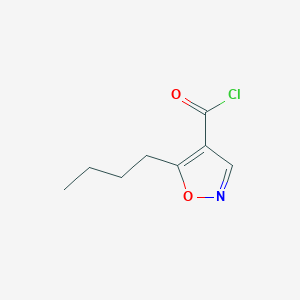

![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
